ETHYL 4-{2-[N-(5-CHLORO-2-METHOXYPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE
Overview
Description
ETHYL 4-{2-[N-(5-CHLORO-2-METHOXYPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a piperazine ring, a common structural motif in many biologically active molecules, and a sulfonamide group, which is known for its antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[N-(5-CHLORO-2-METHOXYPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the sulfonamide group: This can be achieved by reacting 5-chloro-2-methoxyaniline with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions.
Acylation of piperazine: The resulting sulfonamide is then reacted with ethyl 2-bromoacetate in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-[N-(5-CHLORO-2-METHOXYPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting bacterial infections due to its sulfonamide group.
Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets, such as enzymes and receptors.
Pharmaceutical Industry: The compound can be used in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[N-(5-CHLORO-2-METHOXYPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
ETHYL 4-{2-[N-(5-CHLORO-2-METHOXYPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE is unique due to its specific structural features, such as the piperazine ring and multiple methoxy groups, which may confer distinct biological activities and pharmacokinetic properties compared to other sulfonamide compounds.
Properties
IUPAC Name |
ethyl 4-[2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)acetyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O8S/c1-5-36-24(30)27-12-10-26(11-13-27)23(29)16-28(19-14-17(25)6-8-20(19)33-2)37(31,32)18-7-9-21(34-3)22(15-18)35-4/h6-9,14-15H,5,10-13,16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQZYJUOMHOLIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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